molecular formula C14H11ClN2S B383000 4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine CAS No. 379241-56-2

4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine

Cat. No.: B383000
CAS No.: 379241-56-2
M. Wt: 274.8g/mol
InChI Key: YHGOZPYHUNWJBE-UHFFFAOYSA-N
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Description

4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine is a chemical compound with the empirical formula C14H11ClN2S . It has a molecular weight of 274.77 .


Molecular Structure Analysis

The SMILES string for this compound is ClC1=NC=NC2=C1C (C (C=C3C)=CC=C3C)=CS2 . The InChI key is YHGOZPYHUNWJBE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.313±0.06 g/cm3 and a predicted boiling point of 432.4±45.0 °C . It is a solid at room temperature .

Scientific Research Applications

Hybrid Catalysts in Synthesis

Pyrimidine scaffolds, including derivatives related to "4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine," have been extensively investigated for their broad synthetic applications due to their bioavailability. The development of substituted pyrimidine derivatives through one-pot multicomponent reactions using diverse hybrid catalysts (organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions) highlights the compound's utility in medicinal and pharmaceutical industries. These catalysts facilitate the synthesis of pyrimidine scaffolds, which are crucial precursors for lead molecules in drug development (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials

The incorporation of pyrimidine rings into π-extended conjugated systems has been identified as valuable for creating novel optoelectronic materials. Pyrimidine derivatives are pivotal in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These derivatives also show potential as structures for nonlinear optical materials and colorimetric pH sensors, demonstrating the versatility of pyrimidine scaffolds in electronic device applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Optical Sensors

Pyrimidine derivatives are noted for their utility as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. These properties make them suitable for use as sensing probes in the development of optical sensors. The versatility in biological and medicinal applications further underscores the importance of pyrimidine derivatives in creating sensitive and selective detection systems (Jindal & Kaur, 2021).

Anti-cancer and Anti-inflammatory Activities

Pyrimidine-based scaffolds have been extensively studied for their anticancer and anti-inflammatory properties. These compounds exhibit cell-killing effects through various mechanisms, indicating their potential to interact with diverse enzymes, targets, and receptors. The substantial number of patents published on pyrimidine-based anticancer agents highlights the ongoing research interest in exploiting these compounds as future drug candidates (Kaur et al., 2014). Additionally, pyrimidines are known for their anti-inflammatory effects attributed to inhibitory responses against the expression and activities of vital inflammatory mediators (Rashid et al., 2021).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Irrit. 2 . The precautionary statements include P264 - P270 - P273 - P280 - P301 + P312 - P305 + P351 + P338 .

Properties

IUPAC Name

4-chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S/c1-8-3-4-10(5-9(8)2)11-6-18-14-12(11)13(15)16-7-17-14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGOZPYHUNWJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=C2C(=NC=N3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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